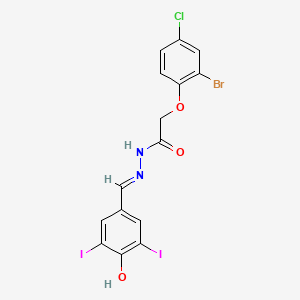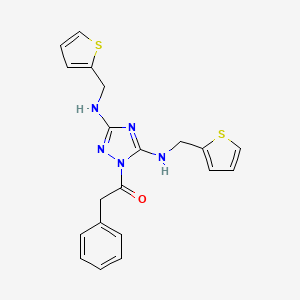
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BCA has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but studies suggest that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exerts its biological effects through various signaling pathways. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
实验室实验的优点和局限性
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has not been extensively studied in vivo, which can limit its applicability in animal studies.
未来方向
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential area of research is the development of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the investigation of the anticancer effects of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its potential use in cancer therapy. Furthermore, the elucidation of the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its effects on various signaling pathways could provide valuable insights into its biological activities. Finally, the development of novel synthetic methods for 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its derivatives could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be achieved through a multistep process involving the reaction of 2-bromo-4-chlorophenol with hydrazine hydrate to produce 2-bromo-4-chlorophenoxyacetic acid hydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to produce the final product, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
科学研究应用
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential use in various therapeutic applications. Studies have shown that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJNYAARQQSJD-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClI2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)
![N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6058219.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)

![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)